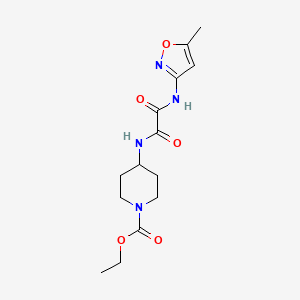

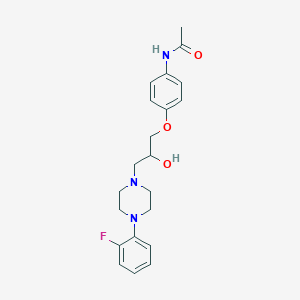

![molecular formula C10H9NO2 B2630308 2-[1-(Hydroxyimino)ethyl]benzofuran CAS No. 91880-85-2](/img/structure/B2630308.png)

2-[1-(Hydroxyimino)ethyl]benzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[1-(Hydroxyimino)ethyl]benzofuran” is a chemical compound with the molecular formula C10H9NO2. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and known for their strong biological activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Applications De Recherche Scientifique

Antioxidant and Antibacterial Activities

Research has demonstrated the synthesis of phenolic esters and amides of benzofuran derivatives, showing significant in vitro antioxidant and antibacterial activity. These compounds, derived from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, exhibited good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Additionally, some of these compounds showed potent antibacterial activities against various bacterial strains, highlighting their potential as therapeutic agents (Shankerrao, Bodke, & Mety, 2013).

Antituberculosis and Molecular Docking Study

A study focusing on the synthesis, Structure-Activity Relationship (SAR), and molecular docking of 3-Methyl-1-Benzofuran-2-Carbohydrazide revealed its promising application in antituberculosis. The study underscores the significance of benzofuran compounds in medicinal chemistry, especially their role as chelating agents, and their potential in developing new therapeutic agents (Thorat et al., 2016).

Synthesis of Difunctionalized Benzofuran Derivatives

Innovative synthesis methods for 2,3-difunctionalized benzofuran derivatives have been developed, utilizing palladium-catalyzed double isocyanide insertion reactions. These methods enable the creation of structurally diverse benzofuran derivatives, offering broad applications in chemical synthesis and potential pharmaceutical development (Hu et al., 2018).

Total Synthesis of Natural Benzofuran Isolates

The first total synthesis of a unique natural benzofuran compound isolated from Verbesina luetzelburgii has been achieved. This synthesis opens new avenues for the study and application of benzofuran derivatives in understanding natural products and developing novel compounds with potential biological activities (Pergomet et al., 2017).

Novel Synthesis Approaches for Benzofuran Derivatives

Research has also highlighted novel and facile synthesis methods for benzofuran derivatives, such as 2-(benzofuran-2-yl)benzo[h]quinoline-3-carboxylic acid derivatives. These synthesis strategies involve one-pot reactions and direct reactions, showcasing the versatility and efficiency of creating benzofuran-based compounds for further scientific exploration (Gao et al., 2012).

Mécanisme D'action

Target of Action

Benzofuran compounds, which 2-[1-(hydroxyimino)ethyl]benzofuran is a part of, are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with their targets in a way that leads to their observed biological activities .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran compounds are known to exhibit strong biological activities, which suggest significant molecular and cellular effects .

Propriétés

IUPAC Name |

(NZ)-N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODADWVAESHXVQX-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

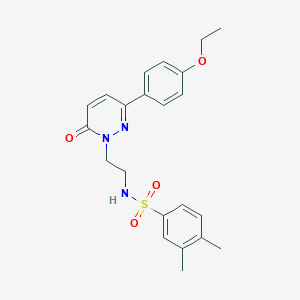

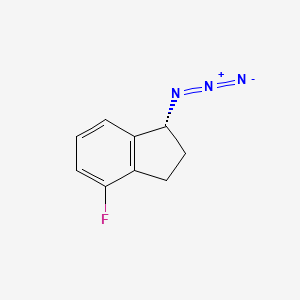

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2630226.png)

![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-chlorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2630229.png)

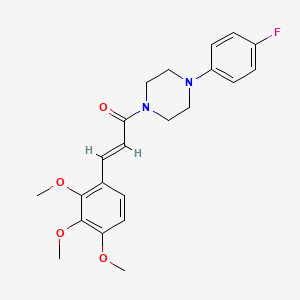

![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2630230.png)

![(4E,10S)-7,7-Dimethyl-10-(2-methylpropyl)-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2630237.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2630241.png)

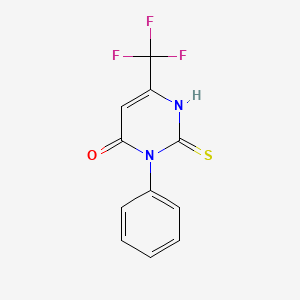

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2630244.png)

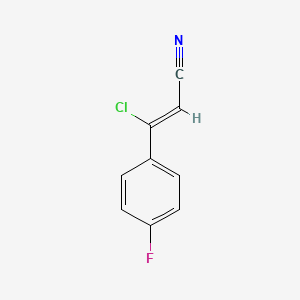

![(2Z)-2-{[(4-nitrophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2630249.png)